Home > Products > Screening Compounds P114191 > Zosuquidar Trihydrochloride
Zosuquidar Trihydrochloride -

Zosuquidar Trihydrochloride

Catalog Number: EVT-1591612
CAS Number:
Molecular Formula: C32H34Cl3F2N3O2
Molecular Weight: 637.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zosuquidar Trihydrochloride is a difluorocyclopropyl quinoline. Zosuquidar trihydrochloride binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents. (NCI04)
Overview

Zosuquidar trihydrochloride, also known as LY335979, is a potent inhibitor of P-glycoprotein, a membrane protein that plays a crucial role in multidrug resistance in cancer therapy. This compound is classified as a third-generation modulator of P-glycoprotein and has been developed to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells. Zosuquidar has garnered attention for its ability to restore sensitivity to various anticancer drugs, particularly doxorubicin, in resistant cancer cell lines and animal models .

Synthesis Analysis

Zosuquidar trihydrochloride can be synthesized through multiple methods, with one notable approach involving the condensation of dibenzosuberenone with sodium 2-chloro-2,2-difluoroacetate in diglyme at elevated temperatures . Another method includes the development of an acid-sensitive albumin-binding prodrug of zosuquidar, utilizing a two-step synthesis that incorporates a maleimide hydrazone linker system. This method enhances the targeting of the drug to tumor sites while minimizing systemic toxicity .

Technical Details

  • Step 1: Introduction of acetylbenzoic acid at the hydroxyl group of zosuquidar.
  • Step 2: Derivatization with 6-maleimidocaproyl hydrazide to form an acid-sensitive hydrazone bond.
  • HPLC Analysis: The synthesized prodrug demonstrated rapid binding to serum albumin and quantitative release under acidic conditions, facilitating targeted drug delivery .
Molecular Structure Analysis

The molecular formula for zosuquidar trihydrochloride is C32H31F2N3OC_{32}H_{31}F_2N_3O, with a molecular weight of approximately 636.99 g/mol. The structure features a difluorocyclopropyl quinoline backbone, which is critical for its activity as a P-glycoprotein modulator. The three-dimensional conformation and specific functional groups contribute to its binding affinity and inhibitory potency against P-glycoprotein .

Structural Data

  • Molecular Weight: 636.99 g/mol
  • CAS Number: 167465-36-3
  • Chemical Structure: Zosuquidar contains multiple aromatic rings and fluorinated groups that enhance its pharmacological properties .
Chemical Reactions Analysis

Zosuquidar undergoes various chemical reactions, primarily focusing on its interaction with P-glycoprotein and its modification into prodrugs. The key reaction involves the binding of zosuquidar to P-glycoprotein, which inhibits the efflux activity of this transporter, thereby increasing intracellular concentrations of co-administered chemotherapeutics like doxorubicin.

Technical Details

  • Inhibition Mechanism: Zosuquidar binds to the transmembrane domains of P-glycoprotein, preventing the efflux of drugs from cancer cells.
  • Prodrug Formation: The synthesized prodrug exhibits enhanced solubility and stability, allowing for improved therapeutic outcomes .
Mechanism of Action

Zosuquidar functions as a competitive inhibitor of P-glycoprotein, effectively blocking its action in transporting drugs out of cells. This inhibition allows for increased retention of chemotherapeutic agents within cancer cells, thereby enhancing their cytotoxic effects.

Process and Data

  • In vitro Studies: Zosuquidar showed significant reversal of drug resistance in various cancer cell lines, including doxorubicin-resistant breast carcinoma cells (MCF-7/ADR) .
  • Pharmacokinetics: Clinical trials have indicated that zosuquidar administration leads to a decrease in the clearance rate and an increase in the area under the curve (AUC) for doxorubicin, suggesting enhanced drug exposure when used in combination .
Physical and Chemical Properties Analysis

Zosuquidar trihydrochloride exhibits several notable physical and chemical properties that influence its pharmacological profile.

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties

Applications

Zosuquidar trihydrochloride is primarily utilized in cancer research and therapy due to its ability to overcome multidrug resistance. Its applications include:

  • Combination Chemotherapy: Enhancing the efficacy of standard chemotherapy regimens by co-administering with drugs like doxorubicin or paclitaxel.
  • Clinical Trials: Investigating its safety and effectiveness in various cancers where P-glycoprotein-mediated resistance is prevalent.
  • Research Tool: Used in laboratory studies to explore mechanisms of drug resistance and develop new therapeutic strategies against resistant tumors .
Mechanistic Basis of P-glycoprotein Inhibition

Structural Determinants of Zosuquidar-P-glycoprotein Binding Dynamics

Zosuquidar trihydrochloride (LY335979) achieves potent P-glycoprotein (P-gp/ABCB1) inhibition through high-affinity binding within a central occluded pocket spanning the transmembrane domains (TMDs). Cryo-EM structural analyses at 3.5–3.9 Å resolution reveal that two zosuquidar molecules bind cooperatively in a stacked orientation within the drug-binding pocket (DBD), which is formed by all 12 transmembrane helices. This dual binding mode creates an extensive interface with P-gp:

  • Buried surface area: ~1,000 Ų for zosuquidar vs. ~800 Ų for substrates like paclitaxel
  • Inter-molecular interface: ~190 Ų between the two zosuquidar moleculesThe tetracyclic core of zosuquidar engages in hydrophobic interactions with residues from TM4, TM5, TM6, TM10, TM11, and TM12, while its protonated amine forms electrostatic bonds with E875 (TM7) and Q725 (TM5). This binding triggers an occluded conformation where the cytoplasmic gate formed by TM4/TM10 closes, preventing substrate entry/exit. Crucially, minor structural shifts in TMD2 (TM7/TM8/TM12 helices) propagate to nucleotide-binding domain 2 (NBD2), widening the inter-NBD gap and inhibiting ATP hydrolysis—a key distinction from substrate-induced conformations [1] [4].

Table 1: Key Binding Interactions of Zosuquidar in P-gp

Structural ElementResidue InteractionsInteraction TypeFunctional Consequence
TM5Q725, Y728, F732Hydrogen bonding, π-π stackingAnchors zosuquidar core
TM7E875, F942Electrostatic, hydrophobicStabilizes quinuclidine moiety
TM12Y1187, M1195Hydrophobic packingFacilitates dimeric stacking
Inter-TM PocketF974 (TM11), V981 (TM12)Van der Waals contactsEnhances binding cooperativity
Cytoplasmic GateTM4/TM10 closureConformational shiftPrevents substrate translocation

ATPase Activity Modulation and Competitive Inhibition Mechanisms

Zosuquidar exhibits a biphasic effect on P-gp ATPase activity dependent on its molecular environment:

  • In lipid bilayers: Inhibits basal ATPase activity (IC₅₀ ≈ 200 nM) by reducing hydrolysis by >80%
  • In detergent micelles: Stimulates ATPase (EC₅₀ ≈ 200 nM) due to displacement of detergent molecules from the DBD [1] [7]

This environmental dichotomy stems from zosuquidar’s ability to arrest P-gp in an occluded, nucleotide-inaccessible state. Unlike transport substrates (e.g., paclitaxel) that stimulate ATP hydrolysis upon binding, zosuquidar binding induces allosteric changes transmitted to NBD2 via the intracellular coupling helix 2. This widens the NBD dimer interface by 8–10 Å, preventing productive ATP binding. Kinetic analyses confirm non-competitive inhibition against substrates:

  • Unchanged Kₘ for verapamil transport
  • Reduced Vₘₐₓ by >90% at saturating zosuquidar concentrationsAdditionally, zosuquidar impedes conformational shifts required for substrate efflux. When UIC2 antibodies (sensors of P-gp conformation) are applied, zosuquidar blocks the substrate-induced UIC2 reactivity increase, confirming stabilization of an inhibition-specific state [1] [2] [3].

Comparative Efficacy Against Third-Generation P-gp Inhibitors

Among third-generation P-gp inhibitors, zosuquidar demonstrates distinct pharmacodynamic advantages in selectivity and binding kinetics, though clinical translation remains challenging:

Table 2: Comparative Analysis of Third-Generation P-gp Inhibitors

ParameterZosuquidarTariquidar (XR9576)Laniquidar (R101933)
Binding Stoichiometry2:1 (drug:P-gp)2:11:1 or 2:1 (context-dependent)
P-gp Inhibition EC₅₀25–80 nM50–100 nM100–250 nM
Specificity for P-gp vs. MRP1/BCRP>200-fold selective~50-fold selective~30-fold selective
Inhibition Duration>22 hours post-washout>24 hours6–8 hours
Effect on Chemotherapeutic PKNo significant alterationIncreases AUC of vinorelbine by 1.5–2 foldVariable (dose-dependent)
Clinical Efficacy in AMLNo OS benefit in Phase III (vs. placebo)Partial responses in renal cancer trialsLimited solid tumor activity

Key distinctions:

  • Specificity: Zosuquidar shows minimal inhibition of MRP1 (IC₅₀ > 10 µM) and BCRP (IC₅₀ > 20 µM), whereas tariquidar modulates BCRP at ~500 nM [2] [3].
  • Pharmacokinetic Interactions: Unlike earlier inhibitors (e.g., cyclosporine A), zosuquidar does not alter CYP3A4 activity or reduce chemotherapeutic clearance. This permits full-dose chemotherapy co-administration [2] [6].
  • Mechanistic Divergence: While tariquidar binds irreversibly to the DBD, zosuquidar’s inhibition is slowly reversible. Both inhibitors collapse the drug-binding cavity but differ in NBD impact—tariquidar permits partial NBD dimerization, whereas zosuquidar maintains NBD separation [4] [6].

Despite promising in vitro resensitization of multidrug-resistant cells (e.g., 4.3-fold reduction in daunorubicin IC₅₀ in HL60/VCR cells), clinical trials in acute myeloid leukemia (AML) failed to demonstrate survival benefits. This highlights the complexity of clinical MDR beyond P-gp overexpression [2] [3] [6].

Compound Names Mentioned:

  • Zosuquidar trihydrochloride (LY335979)
  • Tariquidar (XR9576)
  • Laniquidar (R101933)
  • Verapamil
  • Cyclosporine A
  • Paclitaxel
  • Vinorelbine
  • Daunorubicin

Properties

Product Name

Zosuquidar Trihydrochloride

IUPAC Name

1-[4-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

Molecular Formula

C32H34Cl3F2N3O2

Molecular Weight

637.0 g/mol

InChI

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H

InChI Key

ZPFVQKPWGDRLHL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Synonyms

(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.